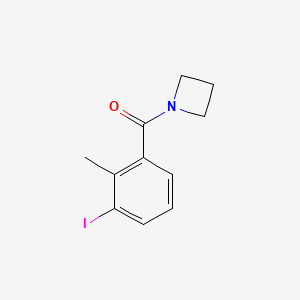

Azetidin-1-yl(3-iodo-2-methylphenyl)methanone

Description

Azetidin-1-yl(3-iodo-2-methylphenyl)methanone is a small-molecule compound featuring an azetidine ring conjugated to a substituted phenyl group via a ketone linkage. The 3-iodo-2-methylphenyl substituent introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

azetidin-1-yl-(3-iodo-2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-8-9(4-2-5-10(8)12)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSGCPDZGKMWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Iodo-2-methylbenzoic Acid

The iodination of 2-methylbenzoic acid is typically achieved via electrophilic aromatic substitution. A mixture of iodine monochloride (ICl) and acetic acid at 60–80°C introduces iodine at the meta position relative to the methyl group, leveraging the directing effects of the carboxylic acid. Alternative iodinating agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) may improve regioselectivity.

Example Procedure :

2-Methylbenzoic acid (10 mmol) is dissolved in glacial acetic acid (30 mL) and treated with ICl (12 mmol) at 70°C for 6 hours. The mixture is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield 3-iodo-2-methylbenzoic acid (72% yield).

Formation of the Acyl Chloride

Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride (2.5 equiv) is refluxed with 3-iodo-2-methylbenzoic acid in anhydrous dichloromethane (DCM) for 3 hours. Excess reagent is removed under reduced pressure to yield the crude acyl chloride, which is used directly in the next step.

Coupling with Azetidine

Azetidine (1.2 equiv) is added dropwise to a solution of 3-iodo-2-methylbenzoyl chloride in DCM at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl. The reaction proceeds at room temperature for 12 hours, after which the mixture is washed with water, dried (Na₂SO₄), and concentrated. Column chromatography (hexane/ethyl acetate, 4:1) yields the title compound (58–65% over two steps).

Table 1: Optimization of Acylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | Toluene |

| Base | Et₃N | Pyridine | DIPEA |

| Temperature | 0°C → RT | RT | 40°C |

| Yield (%) | 65 | 58 | 52 |

Palladium-Catalyzed Cross-Coupling for Direct Iodination

Post-functionalization of pre-formed azetidin-1-yl(2-methylphenyl)methanone via iodination offers an alternative pathway. This method avoids handling sensitive acyl chlorides and leverages transition-metal catalysis for regioselective iodination.

Synthesis of Azetidin-1-yl(2-methylphenyl)methanone

The parent ketone is synthesized via Friedel-Crafts acylation: 2-methylbenzene is treated with azetidine-1-carbonyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C. The reaction mixture is stirred for 4 hours, quenched with ice-water, and extracted with DCM. Purification by silica gel chromatography affords the intermediate (78% yield).

Directed Ortho-Iodination

Azetidin-1-yl(2-methylphenyl)methanone undergoes iodination at the 3-position using a palladium catalyst. The azetidine group acts as a directing group, enabling selective activation of the aromatic C–H bond.

Example Procedure :

A mixture of azetidin-1-yl(2-methylphenyl)methanone (1 mmol), Pd(OAc)₂ (5 mol%), N-iodosuccinimide (1.2 mmol), and AgOAc (2 mmol) in DMF (5 mL) is heated at 100°C under N₂ for 12 hours. The product is isolated via extraction (ethyl acetate/water) and chromatography, yielding 3-iodo-2-methyl derivative (63% yield).

Challenges :

-

Competing iodination at the 4-position due to steric effects from the methyl group.

-

Catalyst deactivation by iodide ions necessitates excess Pd(OAc)₂.

Suzuki-Miyaura Coupling for Late-Stage Diversification

A disconnection approach employs Suzuki-Miyaura coupling between an iodinated aryl boronic ester and an azetidine-containing triflate. This method is advantageous for parallel synthesis of analogs but requires pre-functionalized building blocks.

Preparation of 3-Iodo-2-methylphenyl Triflate

3-Iodo-2-methylphenol (1 mmol) is treated with triflic anhydride (1.5 equiv) and pyridine (2 equiv) in DCM at −20°C. After 2 hours, the mixture is washed with HCl (1 M), dried, and concentrated to yield the triflate (89% yield).

Coupling with Azetidine Boronic Ester

The triflate reacts with azetidine-1-boronic acid pinacol ester (1.2 equiv) under Pd(PPh₃)₄ (3 mol%) catalysis in dioxane/H₂O (4:1) at 90°C for 8 hours. K₂CO₃ (2 equiv) is added as a base. Purification by HPLC affords the target compound (54% yield).

Table 2: Comparison of Key Methods

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Acylation | 58–65 | High | Moderate |

| Directed Iodination | 63 | Moderate | Low |

| Suzuki Coupling | 54 | High | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: Azetidin-1-yl(3-iodo-2-methylphenyl)methanone can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing the iodo group to a hydrogen atom.

Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like organolithium compounds and Grignard reagents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Azetidin-1-yl(3-iodo-2-methylphenyl)methanone serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural features allow it to mimic natural substrates, making it a candidate for drug development targeting specific biological pathways. For instance, compounds derived from azetidine structures have shown promise in inhibiting key enzymes involved in cancer progression and inflammatory responses.

Case Study: Anticancer Activity

Research has indicated that derivatives of azetidine compounds exhibit potent anticancer properties. A study demonstrated that modifications to the azetidine ring can enhance the inhibitory effects on cancer cell proliferation, suggesting that this compound could be optimized for similar therapeutic outcomes.

Organic Synthesis

Role as an Intermediate

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Carboxylic Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols, Amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Halogenated Derivatives | Organolithium compounds, Grignard reagents |

Biological Studies

Investigating Biological Activity

Researchers employ this compound to explore the biological activity of azetidine derivatives and their interactions with various biological targets. Its structure allows it to engage with enzymes and receptors effectively, providing insights into its potential roles in modulating biological pathways.

Case Study: Enzyme Inhibition

A notable study focused on the compound's interaction with monoacylglycerol lipase (MAGL), a target for treating pain and inflammation. The findings revealed that modifications of the azetidine scaffold could lead to reversible binding mechanisms with significant inhibitory effects on MAGL activity . This highlights the compound's potential for developing new analgesics.

Industrial Applications

Material Science and Chemical Processes

In industrial settings, this compound is explored for developing new materials and optimizing chemical processes. Its properties can be harnessed to create innovative products in pharmaceuticals and other chemical industries.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(3-iodo-2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Cobimetinib Derivatives

- Structure: Azetidinyl methanones with fluorophenyl and pyrimidine groups (e.g., US7803839B2).

- Activity : MEK inhibitors used in cancer therapy. Crystalline fumarate salts (Form A) exhibit improved stability and solubility .

- Comparison : The 3-iodo group in the target compound may reduce metabolic stability compared to fluorine substituents but could enhance halogen bonding in target interactions.

Physicochemical and Structural Insights

- Iodine vs. Methyl groups (e.g., 2-methyl in the target compound) improve steric shielding, possibly extending half-life compared to unsubstituted analogs.

- Heterocyclic Modifications :

- Piperazine (ZYH) and oxadiazole (Johansson et al., 2016) extensions enhance receptor engagement through secondary interactions, whereas the target compound’s simpler structure may favor broader bioavailability .

Biological Activity

Azetidin-1-yl(3-iodo-2-methylphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an azetidine ring linked to a 3-iodo-2-methylphenyl group via a methanone functional group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind effectively to active sites, thereby modulating various biological pathways. This modulation can lead to a range of effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Medicinal Chemistry Applications

Research indicates that this compound serves as a valuable building block for synthesizing pharmaceutical compounds. Its derivatives have shown promise in treating various conditions, including sleep disorders and anxiety .

Anticancer Activity

Several studies have evaluated the anticancer potential of azetidine derivatives, including this compound. For instance, a related compound was shown to induce apoptosis in B16F10 melanoma cells through the activation of caspase pathways. The study highlighted the importance of specific substitutions on the azetidine ring that enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells .

Table 1: Summary of Biological Activities

Case Study 1: Apoptotic Activity Evaluation

In a study assessing the apoptotic effects of azetidine derivatives, this compound was evaluated alongside other compounds. The results indicated significant induction of apoptosis in cancer cell lines with IC50 values suggesting high potency:

This study demonstrated that modifications on the azetidine structure can dramatically influence biological activity .

Case Study 2: Interaction with Receptors

Another study focused on the interaction of azetidine derivatives with orexin receptors. It was found that certain modifications could enhance binding affinity, suggesting potential therapeutic applications for disorders related to orexinergic dysfunctions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Azetidin-1-yl(3-iodo-2-methylphenyl)methanone, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis involving a Friedel-Crafts acylation or coupling of the azetidine ring to the iodinated aromatic precursor is typical. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and analytical validation via HPLC or LC-MS. For structurally related compounds, intermediates like 3-iodo-2-methylbenzoyl chloride are often reacted with azetidine under anhydrous conditions .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves the azetidine ring and aryl substituents. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX software ) is critical for absolute configuration determination.

Q. What are the primary biological targets of this compound, and which assays validate its activity?

- Methodological Answer : The compound may target enzymes like monoacylglycerol lipase (MAGL), as seen in structurally related azetidine-containing inhibitors. Validate activity via fluorometric or colorimetric enzyme inhibition assays (e.g., using 4-nitrophenyl acetate as a substrate). Cellular assays (e.g., measuring 2-arachidonoylglycerol levels) confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data (e.g., IC₅₀ variability across studies)?

- Methodological Answer : Variability may arise from differences in assay conditions (pH, substrate concentration) or off-target effects. Perform orthogonal assays (e.g., thermal shift analysis or SPR binding studies) to confirm direct target interaction. Cross-validate using genetic knockdown models (e.g., CRISPR/Cas9) to isolate MAGL-specific effects .

Q. What in vivo experimental designs are appropriate to assess pharmacokinetics and target engagement?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with systemic administration (intraperitoneal or oral dosing). Measure plasma and brain pharmacokinetics via LC-MS/MS. Assess target engagement through ex vivo MAGL activity assays in tissues. Dose-dependent elevation of 2-AG levels in the hippocampus serves as a functional biomarker .

Q. How do hydrogen bonding patterns influence crystallographic properties and stability?

- Methodological Answer : Hydrogen bonding networks, analyzed via graph set theory (e.g., Etter’s rules), dictate packing efficiency and crystal stability. Use SHELXL for refinement and Mercury (CCDC) for visualizing interactions. Compare polymorphs to identify thermodynamically stable forms .

Q. What computational methods predict electronic properties and reactivity of the azetidine ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model ground- and excited-state dipole moments. Solvent effects are incorporated via PCM. Reactivity descriptors (Fukui indices) predict nucleophilic/electrophilic sites on the azetidine ring .

Q. How should metabolic stability studies address the azetidine ring’s susceptibility to enzymatic modification?

- Methodological Answer : Incubate the compound with human liver microsomes or hepatocytes to identify metabolites. Use LC-HRMS to detect glutathione adducts, which may form via spiro-azetidine ring opening. Compare with analogs lacking ring strain to isolate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.